molecular formula C15H13ClO2 B5663671 2-chlorophenyl 3-phenylpropanoate

2-chlorophenyl 3-phenylpropanoate

Cat. No.: B5663671
M. Wt: 260.71 g/mol
InChI Key: RSSINDCLVLZUTM-UHFFFAOYSA-N
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Description

2-chlorophenyl 3-phenylpropanoate is a synthetic ester of 3-phenylpropanoic acid offered for research purposes. This compound is of significant interest in pharmacological and agrochemical research due to the established bioactivity of its parent scaffold. Researchers are exploring its potential as a high-efficiency acaricidal agent. Studies on structurally related 3-arylpropionate derivatives have demonstrated exceptional activity against mites such as Psoroptes cuniculi , with efficacy superior to standard treatments like ivermectin . The ester functional group is considered vital for this activity, suggesting this compound is a promising candidate for further investigation in this field . Furthermore, 3-phenylpropanoate derivatives are investigated for their anti-inflammatory and immunomodulatory effects. Research indicates that compounds within this class can inhibit key inflammatory cytokines, including IL-6 and TNF-α, and modulate pathways such as NF-κB, which plays a central role in the immune response . The specific structure of this compound, which incorporates a chlorophenyl group, may be designed to optimize binding to biological targets and enhance cell permeability, potentially leading to potent anti-inflammatory activity . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-chlorophenyl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-13-8-4-5-9-14(13)18-15(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSINDCLVLZUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl 3-phenylpropanoate typically involves the esterification of 2-chlorophenol with 3-phenylpropanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenyl 3-Phenylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-chlorophenol and 3-phenylpropanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Hydrolysis: 2-Chlorophenol and 3-Phenylpropanoic acid.

    Reduction: 2-Chlorophenyl 3-Phenylpropanol.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

2-Chlorophenyl 3-Phenylpropanoate has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound may serve as a precursor for the development of pharmaceutical agents with potential therapeutic properties.

    Material Science: It can be utilized in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chlorophenyl 3-phenylpropanoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceuticals, its mechanism of action would be determined by the specific drug it is used to synthesize, targeting particular molecular pathways or receptors in the body.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-chlorophenyl 3-phenylpropanoate and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Functional Groups Key Features Reference
This compound C₁₅H₁₃ClO₂ 260.71 2-chlorophenyl, 3-phenylpropanoate Linear chain, aromatic ester -
Phenyl 3-chloropropanoate C₉H₉ClO₂ 184.63 Phenyl, 3-chloropropanoate Chlorine on propanoate chain
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ 297.71 2-chloro-6-fluorophenyl, isoxazolyl Fluorine substitution, heterocyclic
Methyl 2-(3-chlorophenyl)-2-methylpropanoate C₁₁H₁₃ClO₂ 212.67 3-chlorophenyl, branched methyl group Branched chain, methyl ester
3-(3-(2-Chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin C₁₈H₁₁ClO₄ 326.74 2-chlorophenyl, conjugated coumarin core Bioactive, antimicrobial potential

Physicochemical Properties

  • Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (molar mass 297.71) has higher polarity due to fluorine and isoxazole substituents, likely enhancing water solubility . Methyl 2-(3-chlorophenyl)-2-methylpropanoate’s branched structure may lower melting points compared to linear-chain esters like the target compound .
  • Thermal Stability: Esters with aromatic groups (e.g., phenyl or chlorophenyl) generally exhibit higher thermal stability. For example, phenyl 3-chloropropanoate (m.p. ~45–50°C inferred from analogs) is less volatile than aliphatic esters .

Reactivity and Functional Group Behavior

  • Hydrolysis: Esters with electron-withdrawing groups (e.g., chlorine on the phenyl ring) undergo alkaline hydrolysis faster due to increased electrophilicity at the carbonyl carbon. This contrasts with phenyl 3-chloropropanoate, where chlorine on the propanoate chain may stabilize the ester via inductive effects .
  • Bioactivity: 3-(3-(2-Chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin demonstrates antimicrobial activity against Bacillus species, suggesting that the 2-chlorophenyl moiety could enhance bioactivity in related esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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